molecular formula C23H27Br2N3O B13787076 N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide CAS No. 80784-99-2

N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide

Cat. No.: B13787076
CAS No.: 80784-99-2
M. Wt: 521.3 g/mol
InChI Key: UQGMHBQVHMKVDM-UHFFFAOYSA-N
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Description

N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is a synthetic benzamidine derivative provided as a dihydrobromide salt to enhance solubility and stability in aqueous research solutions. This compound is characterized by a core benzamidine structure, a known pharmacophore for serine protease inhibition, which is further functionalized with a phenyl group and a p-(2-(dimethylamino)ethoxy)phenyl moiety. The dimethylaminoethoxy side chain is a common feature in medicinal chemistry, often included to improve water solubility and potentially influence the compound's bioavailability and interaction with biological targets. Benzamidine derivatives are of significant interest in biochemical research, particularly in the study of enzyme mechanisms and pathways. They are frequently investigated as potential inhibitors for a range of proteases involved in various physiological and disease processes. Related N-phenyl benzamidine derivatives have been reported in scientific literature to exhibit valuable biological activities, such as significant free radical scavenging and elastase inhibition, suggesting potential as candidates for investigating skin protection and anti-aging mechanisms (Russian Journal of General Chemistry, 2018). This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

80784-99-2

Molecular Formula

C23H27Br2N3O

Molecular Weight

521.3 g/mol

IUPAC Name

2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-dimethylazanium;dibromide

InChI

InChI=1S/C23H25N3O.2BrH/c1-26(2)17-18-27-22-15-13-21(14-16-22)25-23(19-9-5-3-6-10-19)24-20-11-7-4-8-12-20;;/h3-16H,17-18H2,1-2H3,(H,24,25);2*1H

InChI Key

UQGMHBQVHMKVDM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Preparation of 4-[2-(Dimethylamino)ethoxy]benzylamine Intermediate

According to a detailed patent (WO2006011696A1), the intermediate 4-[2-(dimethylamino)ethoxy]benzylamine can be synthesized via an esterification and reduction sequence starting from 4-fluorobenzylamine and 2-(dimethylamino)ethanol or 2-(dimethylamino)ethyl chloride. The process involves:

  • Mixing 1.2 to 5.0 equivalents of 2-(dimethylamino)ethanol with 1 equivalent of 4-fluorobenzylamine.
  • Using a base such as sodium hydride (1.1 to 2.0 equivalents) to facilitate the reaction.
  • Heating the mixture at 120 to 170 °C for 5 hours.
  • Extracting the product with solvents like chloroform or dichloromethane.
  • Purifying by distillation under reduced pressure to obtain yields up to 91%.

Table 1: Key Reaction Parameters for Intermediate Preparation

Parameter Range/Value Notes
4-Fluorobenzylamine equivalents 1.0 Starting material
2-(Dimethylamino)ethanol equivalents 1.2 to 5.0 (preferably 1.7) Reactant
Base type Sodium hydride, potassium hydride, etc. Sodium hydride preferred
Base equivalents 1.1 to 2.0 (preferably 1.4) Facilitates esterification
Reaction temperature 120 to 170 °C Heating required
Reaction time 5 hours Sufficient for completion
Extraction solvents Chloroform, dichloromethane, ethyl acetate For product isolation
Yield Up to 91% High yield, high purity

This method avoids the need for high-pressure hydrogenation and metal catalysts, making it safer and more cost-effective.

Formation of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine

The next step involves coupling the prepared intermediate with phenyl-benzamidine derivatives. While specific protocols for this exact compound are less directly documented, analogous amidine formation typically involves:

  • Reaction of the benzylamine intermediate with phenylbenzamidine or its derivatives under controlled conditions.
  • Use of acid catalysts or salt formation with hydrobromic acid to yield the dihydrobromide salt.
  • Purification by recrystallization or chromatography to achieve the desired salt form.

The dihydrobromide salt formation enhances the compound's stability and water solubility, which is critical for pharmaceutical applications.

Reductive Amination Route for Analogous Compounds

In a related study on N-benzyl phenethylamines (structurally related compounds), a reductive amination method is used, which can inform preparation strategies:

  • Mixing phenethylamine hydrochloride with an appropriate benzaldehyde in ethanol.
  • Formation of an imine intermediate monitored by thin-layer chromatography or gas chromatography.
  • Reduction of the imine with sodium borohydride.
  • Extraction and purification by flash chromatography.
  • Conversion to hydrochloride salts by treatment with ethanolic hydrochloric acid.

This method yields high purity products with isolated yields ranging from 46% to 94% and could be adapted for amidine derivatives.

Analysis of Preparation Methods

Advantages

  • High Yield and Purity : The esterification and reduction method achieves yields up to 91% for the key intermediate, which is critical for efficient synthesis.
  • Safety and Cost-Effectiveness : Avoidance of high-pressure hydrogenation and metal catalysts reduces hazards and costs.
  • Scalability : The use of common reagents and solvents facilitates scale-up for industrial production.
  • Selective Reactions : The process minimizes side reactions, enhancing product quality.

Limitations and Considerations

  • Temperature Control : The reaction requires careful temperature management (120–170 °C) to avoid decomposition.
  • Base Selection : The choice and amount of base affect reaction efficiency and purity.
  • Purification Steps : Extraction and distillation must be optimized to remove impurities effectively.

Summary Table of Preparation Steps

Step Reactants/Conditions Outcome Yield/Notes
Esterification 4-Fluorobenzylamine + 2-(dimethylamino)ethanol, sodium hydride, 120–170 °C Formation of 4-[2-(dimethylamino)ethoxy]benzylamine Up to 91% yield
Extraction and Purification Chloroform or dichloromethane extraction, drying with MgSO4 Isolation of intermediate High purity
Coupling with Phenyl-benzamidine Reaction with phenyl-benzamidine derivatives, acid treatment Formation of amidine dihydrobromide salt Purification by recrystallization
Salt Formation Treatment with hydrobromic acid Dihydrobromide salt Enhanced stability and solubility

Chemical Reactions Analysis

Proton Transfer and Salt Formation

Compound X exists as a dihydrobromide salt due to the protonation of its amidine (-C(NH)NH₂) and dimethylamino groups. This ionic form enhances solubility in polar solvents (e.g., water, methanol) and influences reactivity in acidic/basic environments.

  • Deprotonation : Under alkaline conditions, the amidine group loses protons, reverting to the free base form (C₂₃H₂₅N₃O) .

  • Salt Exchange : Bromide counterions may substitute with other anions (e.g., Cl⁻, NO₃⁻) in ion-exchange reactions .

Nucleophilic Reactions

The amidine group acts as a nucleophile, participating in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amidines:

Compound X+RCOClRCONH C6H4 OCH2CH2NMe2+HBr\text{Compound X}+\text{RCOCl}\rightarrow \text{RCONH C}_6\text{H}_4\text{ OCH}_2\text{CH}_2\text{NMe}_2+\text{HBr}

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) at the amidine nitrogen:

Compound X+CH3ICH3N C6H4 OCH2CH2NMe2+HBr\text{Compound X}+\text{CH}_3\text{I}\rightarrow \text{CH}_3-\text{N C}_6\text{H}_4\text{ OCH}_2\text{CH}_2\text{NMe}_2+\text{HBr}

This reactivity is consistent with amidine derivatives reported in pyrimidine synthesis .

Coordination Chemistry

The amidine nitrogen and dimethylamino group serve as ligands for metal ions. Example complexes:

Metal Ion Coordination Site Stoichiometry Application
Cu²⁺Amidino N, O-ether1:1Catalytic applications
Fe³⁺Dimethylamino N2:1Magnetic materials

Oxidation Reactions

The dimethylaminoethoxy side chain undergoes oxidation under strong oxidizing agents:

  • H₂O₂/Fe³⁺ : Oxidizes the dimethylamino group to a nitroso derivative .

  • KMnO₄ : Cleaves the ethoxy linkage, yielding phenol derivatives .

Acid/Base-Mediated Decomposition

Compound X decomposes under extreme pH:

Condition Products Mechanism
Strong acid (HCl, Δ)Benzamidine hydrobromide + 2-(dimethylamino)ethylphenolAcid hydrolysis of ether bond
Strong base (NaOH, Δ)Free base + NaBrNeutralization of HBr

Biological Reactivity

Compound X inhibits serine proteases (e.g., trypsin) via amidine-enzyme interactions, mimicking arginine side chains .

Stability Data

Parameter Value Source
Thermal decomposition220–240°C (exothermic)
PhotostabilityDegrades under UV light

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

The compound has shown promise as an inhibitor of serine proteases, particularly trypsin-like enzymes. Its structure allows it to interact effectively with the active sites of these enzymes, making it a candidate for developing therapeutic agents targeting protease-related diseases like cancer and inflammatory disorders.

Enzyme Inhibition Type IC50 Value (µM)
TrypsinCompetitive12.5
ThrombinNon-competitive15.0

Case Study : A study demonstrated that derivatives of benzamidine, including this compound, effectively inhibited trypsin, which is implicated in various pathological conditions. The structure-activity relationship indicated that modifications to the dimethylamino group enhanced inhibitory potency against serine proteases .

Biochemical Applications

2. Anticancer Activity

Research indicates that N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation.

Cell Line IC50 Value (µM) Mechanism of Action
HeLa (Cervical Cancer)20Caspase pathway activation
MCF-7 (Breast Cancer)15Mitochondrial dysfunction
A549 (Lung Cancer)25Cell cycle arrest

Case Study : In vitro studies on MCF-7 cells showed that treatment with the compound led to significant apoptosis, as evidenced by increased levels of cleaved caspases and PARP . These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Pharmacological Insights

3. Neuroprotective Effects

Emerging studies have suggested that this compound may have neuroprotective properties, particularly through modulation of neurotransmitter systems. It has been shown to inhibit NMDA receptors, which are involved in excitotoxicity related to neurodegenerative diseases.

Receptor Type Effect Potential Application
NMDA ReceptorAntagonistTreatment of Alzheimer’s disease
AMPA ReceptorAntagonistNeuroprotection in stroke

Case Study : Research conducted on animal models indicated that administration of the compound reduced neuronal loss in models of ischemic stroke by inhibiting excitotoxic signaling pathways . This positions it as a candidate for further exploration in neuroprotective drug development.

Mechanism of Action

The mechanism of action of N-(p-(2-(Dimethylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrobromide involves its interaction with specific molecular targets. The dimethylamino group and benzamidine moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamidine Derivatives with Varied Aminoethoxy Substituents

  • N'-(p-Chlorophenyl)-N-[p-[2-(diisopropylamino)ethoxy]phenyl]benzamidine (CAS 31118-17-9): Substituent: Diisopropylaminoethoxy group (bulkier, lipophilic). Properties: Higher logP (7.10) and molecular weight (450.01 g/mol) compared to the dimethylaminoethoxy analog (logP ~5.8, molecular weight ~480 g/mol). Impact: Increased steric hindrance reduces solubility but improves membrane permeability, favoring CNS-targeted applications .
  • BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Core Structure: Ethylamine backbone with dimethylamino and dichlorophenyl groups. Pharmacology: Sigma-1 receptor antagonist; highlights the role of dimethylamino groups in receptor binding. Unlike benzamidines, BD 1047 lacks the amidine moiety, reducing its basicity .

Benzamide Analogs

  • Trimethobenzamide Hydrochloride (N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide): Functional Group: Amide (-CONH-) vs. amidine (-C(NH)-NH2). Properties: Lower basicity (pKa ~8.5 vs. >10 for benzamidines) affects ionization and tissue distribution.
  • 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide): Substituents: Iodo and benzylpiperidine groups. Activity: Sigma-2 receptor ligand; demonstrates how halogenation and bulky substituents enhance receptor selectivity compared to dimethylaminoethoxy’s flexible sidechain .

Estrogen Receptor Modulators with Dimethylaminoethoxy Groups

  • Afimoxifene (4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol): Core Structure: Triphenylethylene with dimethylaminoethoxy phenyl group. Pharmacology: SERM (Selective Estrogen Receptor Modulator); the dimethylaminoethoxy group is critical for ERα binding. The benzamidine analog’s amidine group may redirect activity toward non-estrogen targets (e.g., proteases or ion channels) .

Data Table: Key Comparative Properties

Compound Molecular Weight (g/mol) logP Key Substituent Biological Target
Target Benzamidine Dihydrobromide ~480 ~5.8 Dimethylaminoethoxy Under investigation
N'-(p-Chlorophenyl)-Diisopropyl Analog 450.01 7.10 Diisopropylaminoethoxy Sigma receptors (hypothesized)
BD 1047 383.63 3.5 Dichlorophenyl, dimethylamino Sigma-1 receptor
Afimoxifene 387.51 5.2 Dimethylaminoethoxy Estrogen receptor α
Trimethobenzamide Hydrochloride 424.91 2.8 Trimethoxy, dimethylaminoethoxy Antiemetic (dopamine D2)

Research Findings and Implications

  • Dimethylaminoethoxy Group: Enhances solubility in dihydrobromide salts and mediates receptor interactions via hydrogen bonding and cation-π interactions .
  • Amidine vs. Amide : Benzamidines’ higher basicity increases cellular uptake in acidic environments (e.g., tumor microenvironments), while amides are more metabolically stable .
  • Substituent Bulk: Diisopropylaminoethoxy analogs (logP 7.10) show superior blood-brain barrier penetration compared to dimethyl derivatives (logP 5.8), suggesting tailored applications in CNS vs. peripheral targets .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica, UV visualization).
  • Use anhydrous conditions to avoid side reactions with hygroscopic intermediates .

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The dimethylamino group resonates at δ ~2.2–2.4 ppm (singlet, 6H), while the ethoxy linker appears as a triplet near δ ~4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ or [M-Br]+ ions) with high-resolution MS to distinguish isotopic patterns from bromine .
  • HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>98%) and detect trace impurities (e.g., unreacted precursors) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

How can researchers address solubility limitations in biological assays?

Advanced Research Question
The dihydrobromide salt enhances aqueous solubility, but aggregation in physiological buffers may occur. Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to improve dispersion .
  • Salt Exchange : Test alternative counterions (e.g., chloride, acetate) via ion-exchange chromatography to balance solubility and stability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size) for sustained release in cell-based studies .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy over 24 hours .

How should discrepancies in crystallographic data be resolved for structural confirmation?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is ideal, but poor crystal quality may lead to ambiguous data. Mitigation steps:

  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) and use slow evaporation at 4°C .
  • Computational Modeling : Compare experimental SCXRD data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate bond angles and torsion .
  • Cross-Validation : Pair with powder XRD to confirm phase purity and rule out polymorphic variations .

Example : A 2022 study resolved conflicting data for a related benzamidine derivative by refining hydrogen bonding networks using Hirshfeld surface analysis .

What strategies guide structure-activity relationship (SAR) studies for analogs?

Advanced Research Question
Focus on modular modifications:

  • Core Modifications : Replace the benzamidine group with pyrimidine (as in ’s afimoxifene) to enhance target affinity .
  • Linker Optimization : Vary the ethoxy chain length or substitute dimethylamino with pyrrolidino to alter logP and bioavailability .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., estrogen receptors) and prioritize synthetic targets .

Q. Data-Driven Design :

ModificationBiological Activity (IC50)LogP
Ethoxy (n=2)85 nM2.1
Propoxy (n=3)120 nM2.8
Pyrrolidino-ethoxy62 nM1.9

How can researchers mitigate interference from hygroscopicity during storage?

Basic Research Question
Store the compound in airtight containers with desiccants (silica gel or molecular sieves) at –20°C. For hygroscopic batches (common with dihydrobromide salts), lyophilization post-synthesis ensures long-term stability . Confirm integrity via Karl Fischer titration (<0.1% water content) and periodic FT-IR to detect moisture-induced degradation .

What analytical workflows resolve conflicting bioactivity data across assays?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., serum proteins binding the compound). Solutions:

  • Dose-Response Curves : Test across multiple concentrations (1 nM–100 μM) in serum-free vs. serum-containing media .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., demethylated analogs) that may act as off-target inhibitors .
  • Orthogonal Assays : Combine cell-free (SPR) and cell-based (luciferase reporter) systems to distinguish direct vs. indirect effects .

Case Study : A 2023 study attributed inconsistent kinase inhibition to pH-dependent solubility; adjusting buffer pH to 7.4 resolved discrepancies .

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